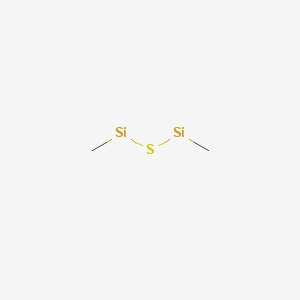
Bis(methylsilyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyldisilathiane is an organosulfur compound with the molecular formula C2H8S2Si2 It is a member of the disilathiane family, characterized by the presence of two silicon atoms and two sulfur atoms in its structure
Preparation Methods
1,3-Dimethyldisilathiane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylchlorosilane with sodium sulfide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,3-Dimethyldisilathiane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert 1,3-dimethyldisilathiane to thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or both of the sulfur atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyldisilathiane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyldisilathiane involves its ability to interact with various molecular targets through its sulfur and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing the compound’s reactivity and properties. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
1,3-Dimethyldisilathiane can be compared with other similar compounds, such as:
1,3-Dithiane: A related compound with a similar structure but with carbon atoms instead of silicon.
1,3-Dithiolane: Another sulfur-containing compound with a different ring structure.
1,3-Dithietane: A compound with a four-membered ring containing two sulfur atoms. These compounds share some chemical properties with 1,3-dimethyldisilathiane but differ in their reactivity and applications, highlighting the unique aspects of 1,3-dimethyldisilathiane.
Properties
Molecular Formula |
C2H6SSi2 |
|---|---|
Molecular Weight |
118.31 g/mol |
InChI |
InChI=1S/C2H6SSi2/c1-4-3-5-2/h1-2H3 |
InChI Key |
BFFFQIYXFWVOOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]S[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















